
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide and similar compounds often involves starting from benzoic acid or its derivatives and amine derivatives . The structures of the synthesized compounds are confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .Molecular Structure Analysis
The molecular structure of this compound is determined using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR .Applications De Recherche Scientifique
Neuroleptic Activity
A study on the synthesis and neuroleptic activity of benzamides, including compounds related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide, revealed that certain benzamides have potential neuroleptic (antipsychotic) properties. These compounds showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis with fewer side effects due to a high ratio of antistereotypic activity to cataleptogenicity (Iwanami et al., 1981).
Antidopaminergic Activity
Another study highlighted the effect of a novel benzamide, identified as YM-09151-2, on rat serum prolactin levels, showcasing its potent antidopaminergic activity. This compound was effective in blocking dopamine-induced inhibition of prolactin release, suggesting its applicability in studies related to dopamine receptor antagonism and potential therapeutic applications for conditions influenced by dopamine (Meltzer et al., 1983).
Corrosion Inhibition
Research into the corrosion inhibition of mild steel in acidic conditions demonstrated the effectiveness of N-phenyl-benzamide derivatives. These compounds, particularly those with methoxy substituents, showed high inhibition efficiency, making them valuable in the field of corrosion science (Mishra et al., 2018).
Antihyperglycemic Agents
Benzamide derivatives have also been explored as antihyperglycemic agents. One study identified a structurally new series of (3-substituted benzyl)thiazolidine-2,4-diones, showing potential as antidiabetic agents. This research contributes to the ongoing search for effective treatments for diabetes mellitus (Nomura et al., 1999).
Antimicrobial Agents
A series of N-phenyl-4-(4-(thiazol-2-yl)phenyl)-thiazol-2-amine derivatives were synthesized from related compounds and screened for antimicrobial activity. Some of these molecules exhibited potent activity against various pathogenic strains, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide . These factors could include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment where the compound exerts its effects.
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-11-12-20(13-17)16-9-7-15(8-10-16)19-18(21)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTWIIGEBUVGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2614916.png)
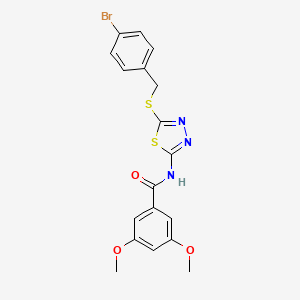
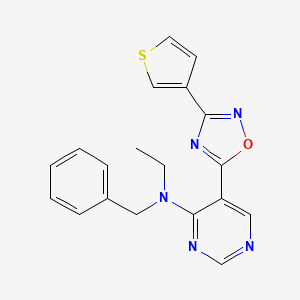
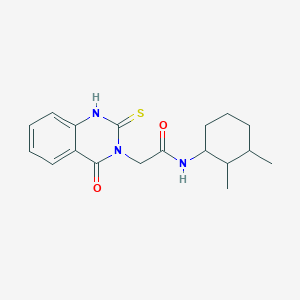
![2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2614921.png)
![3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2614922.png)
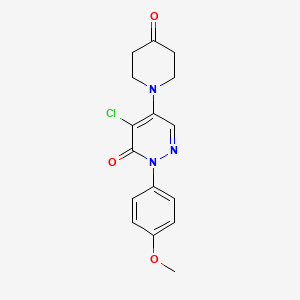
![N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide](/img/structure/B2614925.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2614927.png)
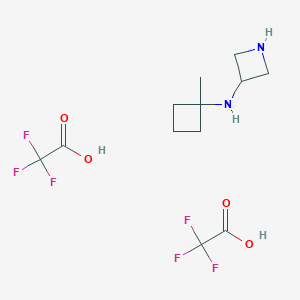

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2614931.png)
![2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2614934.png)